![molecular formula C16H16Cl2O3 B5175327 1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5175327.png)
1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene, also known as bisoprolol, is a beta-blocker medication used to treat high blood pressure, heart failure, and angina. It works by blocking the effects of adrenaline on the heart, reducing heart rate and blood pressure. In
作用机制
Bisoprolol works by blocking the beta-adrenergic receptors in the heart, which are responsible for the effects of adrenaline on the heart. By blocking these receptors, 1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene reduces heart rate and blood pressure, which can help to improve heart function and reduce the risk of cardiovascular events.
Biochemical and physiological effects:
Bisoprolol has several biochemical and physiological effects on the body. It can reduce heart rate, blood pressure, and cardiac output, which can help to improve heart function. In addition, 1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene can also reduce the release of renin, which is an enzyme that plays a role in regulating blood pressure.
实验室实验的优点和局限性
Bisoprolol has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for studying the cardiovascular system. However, 1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene also has limitations, as it can have off-target effects on other beta-adrenergic receptors in the body, which can complicate the interpretation of results.
未来方向
There are several future directions for research on 1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene. One area of interest is the potential use of 1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene in the treatment of migraines, as it has been shown to reduce the frequency and severity of migraines in some patients. Another area of interest is the potential use of 1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene in combination with other drugs for the treatment of heart failure, as it may have synergistic effects when used in combination with other medications.
In conclusion, 1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene is a beta-blocker medication with a well-established mechanism of action and extensive scientific research supporting its use in the treatment of cardiovascular conditions. Further research is needed to explore its potential use in the treatment of other conditions and its use in combination with other medications.
合成方法
Bisoprolol can be synthesized through a multistep process starting from 3-methoxyphenol. The first step involves the reaction of 3-methoxyphenol with epichlorohydrin to form 3-(3-methoxyphenoxy)propan-1-ol. This intermediate is then reacted with 1,4-dichlorobenzene in the presence of a base to form 1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene.
科学研究应用
Bisoprolol has been extensively studied for its cardiovascular effects. It has been shown to be effective in reducing blood pressure and improving heart function in patients with hypertension and heart failure. In addition, 1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene has been studied for its potential use in the treatment of other conditions such as migraines, anxiety, and glaucoma.
属性
IUPAC Name |
1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3/c1-19-13-4-2-5-14(11-13)20-8-3-9-21-16-10-12(17)6-7-15(16)18/h2,4-7,10-11H,3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOYXLHEIBTPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dichlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5175255.png)
![4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)-6-isopropyl-2-pyrimidinamine](/img/structure/B5175261.png)
![3-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5175263.png)
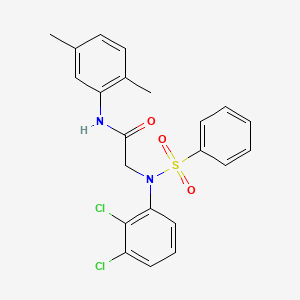
![methyl {3-[(2-thienylacetyl)amino]phenoxy}acetate](/img/structure/B5175303.png)
![N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}-beta-alanine](/img/structure/B5175312.png)
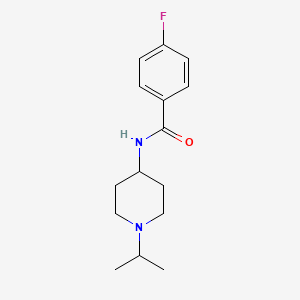
![N-[2-(2-hydroxy-3-methoxybenzyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B5175321.png)
![N-(2-ethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5175335.png)
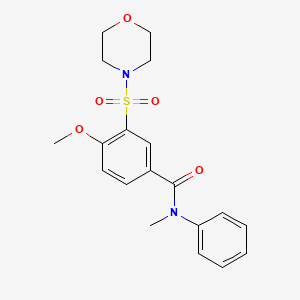
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5175347.png)
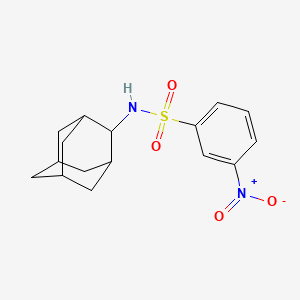
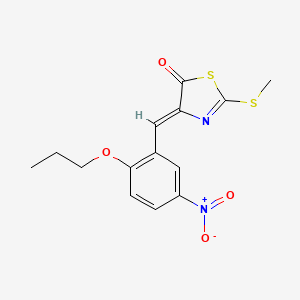
![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-2-furamide](/img/structure/B5175370.png)